(5-ブロモフラン-2-イル)(4-(6-モルホリノピリミジン-4-イル)ピペラジン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

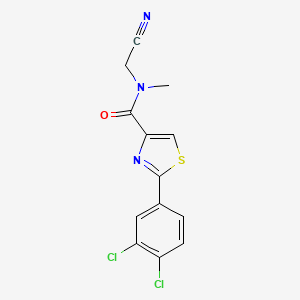

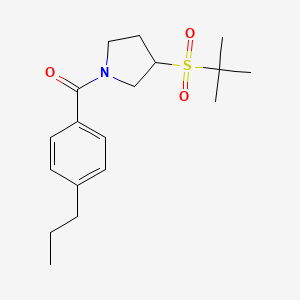

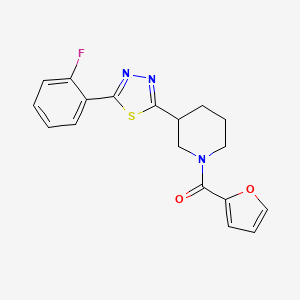

“(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is one of the morpholinopyrimidine derivatives that have been synthesized and evaluated for their biological activity .

Synthesis Analysis

The synthesis of this compound involves the creation of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives . Among these derivatives, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) have been identified as the most active compounds .

科学的研究の応用

- BPIPは、前臨床試験において有望な抗がん活性を示しています。癌細胞の増殖を阻害し、アポトーシス(プログラム細胞死)を誘導します。 研究者は、乳がん、肺がん、結腸がんなどの様々な癌に対する新規化学療法薬としての可能性を調査しています .

- BPIPはキナーゼ阻害剤として作用し、特に細胞シグナル伝達経路に関与するキナーゼを標的としています。 これらのキナーゼを阻害することにより、異常なシグナル伝達を阻害し、自己免疫疾患や特定の癌など、キナーゼの調節不全が関与する疾患に適用できる可能性があります.

- BPIPは、酸化ストレスと炎症を軽減することにより、神経保護効果を示します。 研究者は、アルツハイマー病、パーキンソン病、ハンチントン病などの神経変性疾患の治療における可能性を探求しています.

- 予備的な研究では、BPIPに抗ウイルス作用があることが示唆されています。重要なウイルス酵素を阻害することにより、ウイルスの複製を阻害します。 HIVやC型肝炎など、特定のウイルスに対する有効性を評価するための調査が進行中です .

- BPIPは、プロ炎症性サイトカインを抑制することにより、炎症反応を調節します。 関節リウマチや炎症性腸疾患などの慢性炎症を特徴とする疾患に有益な可能性があります.

- BPIPは、血管平滑筋細胞や内皮機能に影響を与えることで、心臓血管の健康に影響を与える可能性があります。 研究者は、血管拡張、血小板凝集、アテローム性動脈硬化に対する影響を調べています.

抗がん作用

キナーゼ阻害

神経保護と神経変性疾患

抗ウイルス活性

抗炎症効果

心臓血管の用途

要約すると、(5-ブロモフラン-2-イル)(4-(6-モルホリノピリミジン-4-イル)ピペラジン-1-イル)メタノンは、がん治療から神経保護まで、さまざまな分野で有望な物質です。ただし、そのメカニズムと臨床的応用を完全に理解するためには、さらなる研究が必要です。 🌟 .

作用機序

Target of Action

The primary targets of (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . Molecular docking studies revealed that the chemicals had a strong affinity for the iNOS and COX-2 active sites and formed hydrophobic interactions with them .

Biochemical Pathways

The inhibition of iNOS and COX-2 by (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone affects the production of NO and PGs, respectively . These are key mediators in the inflammatory response. By inhibiting these enzymes, the compound can reduce the concentration of these pro-inflammatory mediators, thereby mitigating inflammation .

Result of Action

The result of the compound’s action is a reduction in the inflammatory response. By inhibiting the production of key pro-inflammatory mediators, the compound can mitigate inflammation and potentially alleviate symptoms associated with inflammation-associated disorders .

Action Environment

The action of (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone can be influenced by various environmental factors. While specific factors are not mentioned in the search results, it is generally known that factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of a compound. Understanding these factors is crucial for optimizing the compound’s efficacy as a therapeutic agent.

将来の方向性

The future directions for the study of “(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone” could involve further exploration of its anti-inflammatory properties and potential therapeutic applications . Additionally, more research could be conducted to understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

生化学分析

Biochemical Properties

The compound (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone has been found to interact with enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . These interactions are primarily hydrophobic in nature .

Cellular Effects

In cellular processes, (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone has shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . It also reduces the expression of iNOS and COX-2 proteins, thereby inhibiting the inflammatory response .

Molecular Mechanism

At the molecular level, (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone binds to the active sites of iNOS and COX-2 enzymes, forming hydrophobic interactions . This binding inhibits the enzymes, leading to a decrease in the production of NO and prostaglandins, key mediators of inflammation .

Metabolic Pathways

The metabolic pathways involving (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone are not well-understood. It is known to interact with iNOS and COX-2 enzymes

特性

IUPAC Name |

(5-bromofuran-2-yl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN5O3/c18-14-2-1-13(26-14)17(24)23-5-3-21(4-6-23)15-11-16(20-12-19-15)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHOWQOOMGCDNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(O4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2387982.png)

![tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2387983.png)